2-Cyclohexen-1-one, triethyltrimethyl-
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Overview
Description
2-Cyclohexen-1-one, triethyltrimethyl- is an organic compound that belongs to the class of cyclohexenones. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances. This compound is a colorless liquid, although commercial samples may appear yellow .
Synthetic Routes and Reaction Conditions:
Laboratory Scale: 2-Cyclohexen-1-one can be synthesized from resorcinol via 1,3-cyclohexanedione.
Industrial Production: Industrially, 2-Cyclohexen-1-one is produced by the catalytic oxidation of cyclohexene, often using hydrogen peroxide and vanadium catalysts.
Chemical Reactions Analysis
2-Cyclohexen-1-one undergoes various types of chemical reactions:
Oxidation: It can react with oxidizing agents to form different products.
Reduction: Reduction reactions can convert it into cyclohexanol or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reactions often involve organocopper reagents, Michael reactions, and Robinson annulations.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclohexen-1-one is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block in organic synthesis, enabling the extension of molecular frameworks through various reactions.
Biology and Medicine: It is used in the synthesis of pharmaceuticals and biologically active compounds.
Industry: It is employed in the production of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one involves its reactivity as an enone. It can participate in Michael addition reactions with nucleophiles, such as enolates or silyl enol ethers. The compound can also undergo Diels-Alder reactions with electron-rich dienes . These reactions are facilitated by the presence of the conjugated double bond and the carbonyl group, which make the compound highly reactive.
Comparison with Similar Compounds
2-Cyclohexen-1-one can be compared with other similar compounds, such as:
Cyclohex-2-en-1-one: Another cyclohexenone with similar reactivity and applications.
Cyclohexen-2-one: A compound with a similar structure but different reactivity due to the position of the double bond.
1-Cyclohexen-3-one: Another isomer with distinct chemical properties.
These compounds share similar structural features but differ in their reactivity and specific applications, highlighting the uniqueness of 2-Cyclohexen-1-one.
Properties
CAS No. |
68845-35-2 |
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Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H26O/c1-7-12-11(4)13(16)10-14(5,6)15(12,8-2)9-3/h7-10H2,1-6H3 |
InChI Key |
BUWKKTZEUORNQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)CC(C1(CC)CC)(C)C)C |
Origin of Product |
United States |
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